(2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
(2E,5E)-2-(p-Tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative featuring dual substituents: a p-tolylimino group at position 2 and a 3,4,5-trimethoxybenzylidene moiety at position 3. This compound is synthesized via Knoevenagel condensation between 2-(p-tolylimino)thiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde under reflux in ethanol using piperidine as a catalyst . The stereochemistry is defined by restricted rotation around the C=N (imine) and C=C (exocyclic) bonds, resulting in a mixture of configurational isomers, with the 2E,5E isomer being predominant in the solid state .
The compound has shown significant biological activity, particularly as an α-amylase inhibitor (90.04% inhibition at 100 μg/mL), comparable to acarbose, as demonstrated by docking studies with human pancreatic α-amylase (PDB ID: 2QV4) . Its activity is attributed to hydrogen bonding and CH–π interactions with key residues (e.g., Phe-157, Phe-177) in the enzyme’s active site .
Properties
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-7-14(8-6-12)21-20-22-19(23)17(27-20)11-13-9-15(24-2)18(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,21,22,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPXEBXODWNXBJ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reactivity of Thiazolidin-4-One Derivatives
Thiazolidin-4-ones are five-membered heterocycles featuring a sulfur atom, nitrogen atom, and ketone group. Their synthesis typically involves a cyclocondensation reaction between a primary amine, aldehyde, and mercaptocarboxylic acid. For the target compound, the amine component is p-toluidine (4-methylaniline), the aldehyde is 3,4,5-trimethoxybenzaldehyde, and the mercaptocarboxylic acid is thioglycolic acid (mercaptoacetic acid). The reaction proceeds via:
- Imine formation : Condensation of p-toluidine and 3,4,5-trimethoxybenzaldehyde to generate a Schiff base.
- Cyclization : Nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon, followed by ring closure and water elimination.
The E configuration at both imine bonds is stabilized by conjugation with the aromatic systems and reaction conditions favoring thermodynamic control.
Synthetic Methodologies for Target Compound Preparation
One-Pot Three-Component Cyclocondensation
Protocol :
- Reactants : p-Toluidine (1 mmol), 3,4,5-trimethoxybenzaldehyde (1 mmol), thioglycolic acid (3 mmol).
- Conditions : Reflux in toluene (70 mL) with a Dean-Stark trap for 2 hours to remove water, followed by 5 hours of additional reflux after adding thioglycolic acid.
- Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.
- Yield : 65–75% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insights :
Solvent-Free Catalytic Synthesis
Protocol :
- Catalyst : Bismuth(III) mercaptoacetate [Bi(SCH₂COOH)₃] (10 mol%).
- Conditions : Solvent-free, 70°C for 2 hours.
- Yield : 80–85% with reduced reaction time.
Advantages :
Ultrasound-Assisted Synthesis
Protocol :
- Conditions : Ultrasound irradiation (40 kHz) in ethanol at 50°C for 1 hour.
- Yield : 78–82% with 60% energy savings compared to conventional heating.
Benefits :
- Accelerates reaction kinetics via cavitation-induced mixing.
- Reduces side reactions by minimizing thermal degradation.
Reaction Optimization and Stereochemical Control
Solvent and Catalyst Screening
| Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene (Dean-Stark) | 110 | 7 | 75 |
| Polypropylene glycol | 110 | 5 | 83 |
| Bi(SCH₂COOH)₃ | 70 | 2 | 85 |
| Ultrasound/ethanol | 50 | 1 | 80 |
Key Observations :
Stereochemical Validation
The E configuration at C2 and C5 is confirmed via:
- ¹H NMR : Vicinal coupling constants (J = 12–14 Hz) between vinylic protons (δ 7.2–7.5 ppm).
- NOESY : Absence of nuclear Overhauser effects between imine protons and aromatic substituents.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, methanol/water 70:30, 1 mL/min).
- Melting Point : 182–184°C (uncorrected).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, or reduce the thiazolidinone ring to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that certain thiazolidinones can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
- Case Study : A derivative with a similar structure was tested against leukemia cell lines and showed an inhibition rate of over 80% .
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial activities. The compound may possess potential against both bacterial and fungal strains due to its ability to disrupt microbial cell functions.
- Research Findings : Compounds in this class have been shown to exhibit activity comparable to standard antibiotics in inhibiting bacterial growth .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets. Pathways involved could include apoptosis induction, cell cycle arrest, and inhibition of signal transduction pathways.
Comparison with Similar Compounds
2-(p-Tolylimino)-5-(2,4,6-trimethoxybenzylidene)thiazolidin-4-one (CAS 444657-42-5)
5-(4-Dimethylaminobenzylidene)-2-(p-tolylimino)thiazolidin-4-one (RN 1300022-18-7)
- Substitution: A dimethylamino group replaces the trimethoxybenzylidene.
- Activity : Enhanced electron-donating effects from –N(CH₃)₂ improve binding to enzymes like PPAR-γ but reduce specificity for α-amylase .
Thiazolidinones with Thiophene or Thiazolo Rings
Compounds such as 7-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)thiazolo[3,2-a]pyrimidin-3(2H)-one (7c) feature fused heterocyclic systems.
- Synthesis Complexity : Multi-step protocols involving thiophene or pyrimidine ring formation increase production costs .
Key Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted aromatic groups (e.g., 3,4,5-trimethoxy) enhance α-amylase inhibition compared to meta-substituted analogs (e.g., 2,4,6-trimethoxy) due to optimal hydrogen bonding .
- Isomerism : The 2E,5E configuration maximizes enzyme binding by aligning the trimethoxybenzylidene group for CH–π interactions, whereas 2Z,5Z isomers exhibit reduced activity .
- Hybrid Systems : Incorporation of pyrazole or thiophene rings diversifies biological targets but compromises specificity for α-amylase .
Biological Activity
The compound (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
This compound features a thiazolidinone ring with a p-tolyl imine group and a trimethoxybenzylidene moiety, which are critical for its biological activity.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of thiazolidinone derivatives. For instance, thiazolidinones have shown significant efficacy against both Gram-positive and Gram-negative bacteria. In a comparative study:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
The data indicates that modifications in the substituents on the thiazolidinone core can significantly influence antibacterial potency.
Antifungal Activity
Research has also demonstrated the antifungal potential of thiazolidinone derivatives. For example, compounds similar to this compound were evaluated against Candida albicans, showing promising antifungal activity that was comparable to established antifungal agents like ketoconazole .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that thiazolidinones exhibit significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. The antioxidant capacity is often correlated with the presence of methoxy groups on the aromatic ring .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Bacterial Enzymes : Molecular docking studies suggest that this compound may inhibit bacterial enzymes such as MurB in E. coli, which is vital for cell wall synthesis.
- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups enhances the electron-donating ability of the compound, facilitating its role as an antioxidant.
- Cell Cycle Arrest : Some thiazolidinones have been reported to induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy Study : A study involving a series of thiazolidinone derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
- Anticancer Activity Evaluation : Research on related thiazolidinones indicated their effectiveness against various cancer cell lines such as HT29 and H460 through mechanisms involving apoptosis and cell cycle modulation .
Q & A
Q. What are the optimal synthetic routes and characterization methods for (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?
- Methodological Answer : The synthesis involves Knoevenagel condensation of 2-(p-tolylimino)thiazolidin-4-one with 3,4,5-trimethoxybenzaldehyde. Key steps include:
- Reaction conditions : Ethanol as solvent, piperidine catalyst, reflux for 10–12 hours.
- Purification : Recrystallization from methanol or ethanol yields isomerically pure products.
- Characterization : Use 1H/13C NMR to confirm E/Z configurations at C2 and C5 positions. IR spectroscopy identifies the thiazolidinone carbonyl (1700–1720 cm⁻¹) and exocyclic C=C bonds (1646–1691 cm⁻¹). Mass spectrometry validates molecular weight .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : X-ray crystallography (using SHELX software) resolves the Z/E configurations and planar thiazolidinone ring. Key structural features include:
- Bond lengths : C=O (1.205–1.259 Å) and C=C (1.331 Å) confirm conjugation.
- Isomer ratios : NMR integration reveals 58–63% 2Z,5Z isomers and 37–42% 2E,5Z isomers under standard conditions .
Advanced Research Questions
Q. How does isomerism (E/Z configurations) influence biological activity and target binding?
- Methodological Answer :
- Isomer-specific activity : The 2E,5Z isomer shows higher α-amylase inhibition (90.04% at 100 µg/mL) compared to the 2Z,5Z isomer due to enhanced hydrogen bonding with Phe-157 and Phe-300 residues .
- Computational validation : DFT studies (B3LYP functional) model rotational barriers and predict binding modes. Docking simulations (e.g., with PDB:2QV4) align the trimethoxybenzylidene group with acarbose-binding pockets .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., 3T3-L6 for glucose uptake) and enzyme sources (human pancreatic α-amylase).
- Structural modifications : Compare analogs (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate substituent effects.
- Meta-analysis : Cross-reference inhibition data with crystallographic or NMR-derived conformational preferences .
Q. How can computational methods predict molecular targets and mechanisms of action?
- Methodological Answer :
- Target identification : Use pharmacophore modeling to match the compound’s electron-rich regions (trimethoxybenzylidene) with PPAR-γ or α-amylase active sites.
- Mechanistic insights : MD simulations track interactions like π-π stacking with aromatic residues or hydrogen bonding with catalytic aspartic acids .
Key Methodological Recommendations
- Synthesis : Optimize reaction pH (6.5–7.5) to minimize byproducts during Knoevenagel condensation .
- Biological assays : Use glucose uptake assays (3T3-L6 adipocytes) and enzyme inhibition kinetics to validate dual antidiabetic mechanisms .
- Crystallography : Employ SHELXL for high-resolution refinement, especially for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
